molecular formula C22H30FN3OS B4970325 2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-[[1-[2-(3-fluorophenyl)ethyl]piperidin-4-yl]methyl]-N-methylacetamide

2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-[[1-[2-(3-fluorophenyl)ethyl]piperidin-4-yl]methyl]-N-methylacetamide

Cat. No.: B4970325
M. Wt: 403.6 g/mol
InChI Key: UHEVTUKZXHOYRA-UHFFFAOYSA-N
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Description

2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-[[1-[2-(3-fluorophenyl)ethyl]piperidin-4-yl]methyl]-N-methylacetamide is a complex organic compound with a unique structure that combines a thiazole ring, a piperidine ring, and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-[[1-[2-(3-fluorophenyl)ethyl]piperidin-4-yl]methyl]-N-methylacetamide typically involves multiple steps. The process begins with the preparation of the thiazole ring, followed by the introduction of the piperidine and fluorophenyl groups. The final step involves the formation of the acetamide linkage.

    Thiazole Ring Formation: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.

    Piperidine Ring Introduction: The piperidine ring can be introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the thiazole intermediate.

    Fluorophenyl Group Addition: The fluorophenyl group can be added via a Friedel-Crafts acylation reaction, where the thiazole-piperidine intermediate reacts with a fluorobenzene derivative in the presence of a Lewis acid catalyst.

    Acetamide Linkage Formation: The final step involves the formation of the acetamide linkage through an amidation reaction, where the thiazole-piperidine-fluorophenyl intermediate reacts with an acyl chloride or anhydride.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carbonyl group of the acetamide linkage, potentially converting it to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the piperidine ring, where various nucleophiles can replace the existing substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-[[1-[2-(3-fluorophenyl)ethyl]piperidin-4-yl]methyl]-N-methylacetamide has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: The compound can be used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-[[1-[2-(3-fluorophenyl)ethyl]piperidin-4-yl]methyl]-N-methylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and affecting various biochemical pathways. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-[[1-[2-(3-fluorophenyl)ethyl]piperidin-4-yl]methyl]-N-methylacetamide is unique due to its combination of a thiazole ring, a piperidine ring, and a fluorophenyl group. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.

Properties

IUPAC Name

2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-[[1-[2-(3-fluorophenyl)ethyl]piperidin-4-yl]methyl]-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30FN3OS/c1-16-21(28-17(2)24-16)14-22(27)25(3)15-19-8-11-26(12-9-19)10-7-18-5-4-6-20(23)13-18/h4-6,13,19H,7-12,14-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHEVTUKZXHOYRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)CC(=O)N(C)CC2CCN(CC2)CCC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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